2-Carbamimidamido-3-sulfanylpropanoic acid
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Overview
Description
2-Carbamimidamido-3-sulfanylpropanoic acid is a chemical compound with the molecular formula C₄H₉N₃O₂S and a molecular weight of 163.2 g/mol . This compound is known for its unique structure, which includes both a carbamimidamido group and a sulfanyl group attached to a propanoic acid backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamimidamido-3-sulfanylpropanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a thiol-containing compound with a carbamimidamido precursor in the presence of a suitable catalyst. The reaction conditions often require a specific temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Carbamimidamido-3-sulfanylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carbamimidamido group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Carbamimidamido-3-sulfanylpropanoic acid is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Carbamimidamido-3-sulfanylpropanoic acid involves its interaction with specific molecular targets. The carbamimidamido group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Carbamimidamido-3-mercaptopropanoic acid: Similar structure but with a mercapto group instead of a sulfanyl group.
3-Carbamimidamido-2-sulfanylpropanoic acid: Isomer with different positioning of functional groups.
2-Carbamimidamido-3-thiolpropanoic acid: Contains a thiol group instead of a sulfanyl group.
Uniqueness
2-Carbamimidamido-3-sulfanylpropanoic acid is unique due to its combination of a carbamimidamido group and a sulfanyl group, which provides distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C4H9N3O2S |
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Molecular Weight |
163.20 g/mol |
IUPAC Name |
2-(diaminomethylideneamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C4H9N3O2S/c5-4(6)7-2(1-10)3(8)9/h2,10H,1H2,(H,8,9)(H4,5,6,7) |
InChI Key |
XWRZKLKALVJDDS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)N=C(N)N)S |
Origin of Product |
United States |
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